molecular formula C15H13N5O4S2 B6527289 methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate CAS No. 869074-11-3

methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6527289
CAS No.: 869074-11-3
M. Wt: 391.4 g/mol
InChI Key: MEPAAWQSYJNZRJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound that integrates a unique structure involving multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate involves a multi-step synthetic process:

  • Formation of the thiadiazolo-triazinyl core: This step typically involves the cyclization of a suitable thiosemicarbazide derivative with a nitrile or a suitable electrophile under controlled acidic or basic conditions. The cyclization produces the fused thiadiazolo-triazine ring system.

  • Sulfanyl group introduction: The thiadiazolo-triazine core is then reacted with an acetamido benzoate derivative under nucleophilic substitution conditions to introduce the sulfanyl group at the desired position.

  • Methylation: The final step involves the methylation of the carboxyl group to form the methyl ester, resulting in the target compound.

Industrial Production Methods

On an industrial scale, these steps are typically optimized for yield and purity by adjusting reaction times, temperatures, and the use of catalysts. The scalability of the reactions is crucial for large-scale production, and methods such as flow chemistry may be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

  • Oxidation: This reaction can be facilitated using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can occur at the carbonyl or the heterocyclic ring systems using agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Substitution: The sulfanyl and amido groups in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

  • Oxidation: Produces sulfoxides or sulfones

  • Reduction: Yields reduced analogs of the compound

  • Substitution: Forms various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its versatile reactivity. Its unique structure allows it to act as an intermediate in organic synthesis.

Biology and Medicine

In the realm of biology and medicine, the compound's heterocyclic core is of interest for drug design and development. It may serve as a scaffold for developing new pharmaceuticals, particularly those targeting microbial or viral pathogens.

Industry

Industrially, it can be utilized in the development of new materials with specific electronic properties due to the presence of sulfur and nitrogen atoms which can influence conductivity and reactivity.

Mechanism of Action

The mechanism by which methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate exerts its effects involves interactions with various molecular targets. These can include enzymes or receptors where the compound binds to active sites, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the structure can participate in hydrogen bonding, enhancing the compound's affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[({3-methyl-4-oxo-4H-1,3,4-thiadiazolo[3,2-a][1,2,4]triazol-7-yl}sulfanyl)acetyl]amino}benzoate

  • Ethyl 4-{[({3-methyl-4-oxo-4H-1,3,4-thiadiazolo[3,2-b][1,2,4]triazol-7-yl}sulfanyl)acetyl]amino}benzoate

Uniqueness

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is unique due to its specific ring structure and the positioning of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

The synthesis, reactivity, and applications of this compound underline its importance in both scientific research and industrial contexts, showcasing its versatility and potential for various advanced applications.

Biological Activity

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is C18H19N5O3SC_{18}H_{19}N_5O_3S with a molecular weight of 385.44 g/mol. The presence of the thiadiazole ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)22.19Alam et al.
SK-MEL-2 (Skin)4.27Alam et al.
SK-OV-3 (Ovarian)19.5Almasirad et al.
MCF7 (Breast)120 - 160Jakovljević et al.

The compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 22.19 µM. Notably, it exhibited even higher potency against SK-MEL-2 cells with an IC50 of just 4.27 µM.

The mechanism underlying the anticancer activity of this compound involves induction of apoptosis and cell cycle arrest. Studies suggest that this compound may inhibit key signaling pathways involved in cell proliferation and survival:

  • Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other pharmacological effects:

Table 2: Summary of Other Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strainsMDPI
AnticonvulsantPotential anticonvulsant properties notedMDPI
AntioxidantDemonstrated antioxidant activity in vitroJakovljević et al.

Case Studies

A series of case studies have reported on the synthesis and biological evaluation of related thiadiazole compounds that share structural similarities with this compound:

  • Alam et al. (2011) : Reported on various thiadiazole derivatives showing significant anticancer effects across multiple human cancer cell lines.
  • Hosseinzadeh et al. (2016) : Investigated new derivatives leading to enhanced anticancer activity compared to standard chemotherapeutics.

Properties

IUPAC Name

methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-12(22)20-14(18-17-8)26-15(19-20)25-7-11(21)16-10-5-3-9(4-6-10)13(23)24-2/h3-6H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAAWQSYJNZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331366
Record name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869074-11-3
Record name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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